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molecular formula Al2H2Na2O7Si B8373423 Alusil ET

Alusil ET

Cat. No. B8373423
M. Wt: 242.04 g/mol
InChI Key: JYIMWRSJCRRYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962132

Procedure details

30 g of silicic acid gel are reacted with 41 g sodium aluminate (NaAlO2) in a dilute aqueous solution (or suspension) in a round bottom flask with mechanical paddle agitator. The volume of water for dilution is chosen such that the pH of the mixture is 13.5 measured electrometrically. The sodiumaluminosilicate precipitated during the reaction is subjected to crystallization at 100°C for 92 hours. A crystalline zeolite A of the following specification is obtained:
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1](O)(O)(O)[OH:2].[O:6]=[Al-:7]=O.[Na+:9]>O>[OH2:2].[O-2:6].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[Na+:9].[Na+:9].[Al+3:7].[Al+3:7].[Si+4:1] |f:1.2,4.5.6.7.8.9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Si](O)(O)(O)O
Name
Quantity
41 g
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sodiumaluminosilicate precipitated during the reaction
CUSTOM
Type
CUSTOM
Details
is subjected to crystallization at 100°C for 92 hours
Duration
92 h

Outcomes

Product
Name
Type
product
Smiles
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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